4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile
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Overview
Description
4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is a chemical compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds containing a fused benzene and pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenol with ethyl cyanoacetate in the presence of a base, followed by cyclization using an acid catalyst . The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid.
Reduction: 4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could be mediated through the inhibition of specific kinases or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-methyl-3,4-dihydro-2H-1-benzopyran-4-amine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
4-methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
1497783-90-0 |
---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
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